molecular formula C7H7ClFNO2S B2891947 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1098391-40-2

2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B2891947
CAS No.: 1098391-40-2
M. Wt: 223.65
InChI Key: NMYDNUUUTYFWQT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a chloro group, a fluoro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 2-chloro-4-fluorotoluene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is sulfonated to form the sulfonamide.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration, reduction, and sulfonation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficiency and safety.

Types of Reactions:

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the sulfonamide group can lead to sulfonic acids.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting bacterial growth. Additionally, the chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    2-Chloro-4-fluorotoluene: A precursor in the synthesis of 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide.

    4-Chloro-2-fluorotoluene: Another similar compound with a different substitution pattern on the benzene ring.

    2-Chloro-4-fluorobenzenesulfonamide: A compound with a similar sulfonamide group but different substituents on the benzene ring.

Uniqueness: this compound is unique due to its specific combination of chloro, fluoro, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-4-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYDNUUUTYFWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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